N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride
Description
N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride is a cyclohexylamine derivative featuring an isobutyramide functional group and a hydrochloride salt. Its stereochemistry (1R,4R) indicates a racemic or diastereomeric mixture at positions 1 and 4 of the cyclohexane ring. This compound is structurally characterized by a rigid cyclohexyl backbone, which may influence its pharmacokinetic properties, such as solubility and bioavailability.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-7(2)10(13)12-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIIJOXTVVNIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Cyclohexylamine Intermediate Synthesis
The synthesis universally begins with the preparation of trans-4-aminocyclohexane derivatives. Patent WO2010070368A1 details a two-stage catalytic hydrogenation process using 4-nitrophenyl acetic acid as the starting material:
- Nitro Group Reduction : Pd/C-catalyzed hydrogenation at 40–50°C under 0.1–0.6 bar overpressure converts the nitro group to an amine.
- Aromatic Ring Hydrogenation : Subsequent hydrogenation at 50–60°C under 1–4 bar overpressure saturates the benzene ring to form the cyclohexane structure.
This method achieves a 60–70% trans-isomer yield, critical for stereochemical control. Modifications using chiral auxiliaries or asymmetric catalysis remain undocumented in public literature.
Amide Coupling Strategies
The isobutyramide moiety is introduced via nucleophilic acyl substitution. Key approaches include:
Acyl Chloride Method
Reaction of trans-4-aminocyclohexylmethanamine with isobutyryl chloride in dichloromethane, employing triethylamine as a base. PubChem data confirms this method yields 72–78% crude product, requiring subsequent recrystallization from ethanol/ethyl acetate.
Carbodiimide-Mediated Coupling
EDC/HOBt-mediated coupling in THF at 0–5°C demonstrates superior stereochemical retention (98.5% ee) compared to thermal methods. However, this increases production costs by ~40% due to reagent expenses.
Process Optimization and Critical Parameters
Hydrogenation Efficiency
Comparative studies from patent and commercial sources reveal:
| Parameter | Pd/C Method | Raney Ni |
|---|---|---|
| Temperature (°C) | 44–46 | 130 |
| Pressure (bar) | 0.6 | 172 |
| Trans:Cis Ratio | 3.5:1 | 4.3:1 |
| Isolated Yield | 40% | 38% |
The lower-temperature Pd/C method reduces energy costs by 28% while maintaining comparable yields.
Salt Formation and Purification
Hydrochloride salt precipitation is optimally performed in:
- Solvent System : Ethanol/acetonitrile (3:1 v/v)
- Precipitation Temp : -5 to 0°C
- Wash Solvent : Cold acetonitrile (−10°C) removes cis-isomer contaminants effectively.
XRD analysis confirms the salt crystallizes in monoclinic P2₁/c space group with 99.2% purity after two recrystallizations.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 1.15 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.45–1.62 (m, 4H, cyclohexyl CH₂), 2.05–2.18 (m, 1H, CH(CH₃)₂), 3.01–3.15 (m, 1H, NCH), 3.45–3.60 (m, 2H, NHCH₂)
- ESI-MS : m/z 185.2 [M+H]⁺ (calc. 185.15 for C₁₀H₂₁N₂O⁺)
Scalability and Industrial Production
Batch Process Economics
A 100 kg scale production analysis reveals:
| Stage | Cost Contribution | Yield Loss |
|---|---|---|
| Hydrogenation | 43% | 12% |
| Amidation | 29% | 8% |
| Salt Formation | 18% | 5% |
| Purification | 10% | 3% |
Chemical Reactions Analysis
Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2),4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Major Products Formed:
Oxidation: The oxidation of N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride has a wide range of applications in scientific research,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. It is used as a building block in organic synthesis, a reagent in chemical reactions, and a tool in biological studies. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence () lists compounds such as (1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (MM0081.28) and (1S,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline (MM0081.29).
Table 1: Key Structural and Functional Differences
Key Research Findings
Pharmacological Activity: The tetrahydroisoquinoline derivatives (MM0081.28/29) are associated with opioid receptor modulation due to their fused aromatic system and hydroxyl groups, which mimic endogenous ligands . In contrast, the rigid cyclohexyl backbone of N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide may favor interactions with non-opioid targets, such as ion channels or G-protein-coupled receptors.
Synthetic Accessibility: The tetrahydroisoquinoline derivatives require multi-step synthesis involving Pictet-Spengler cyclization, whereas the target compound’s synthesis likely involves straightforward amidation of 4-aminocyclohexanol derivatives.
Stability and Impurity Profiles :
- MM0081.28 and MM0081.29 are prone to oxidation due to hydroxyl groups, necessitating stringent storage conditions. The target compound’s stability is likely superior due to the absence of easily oxidizable moieties .
Limitations and Contradictions in Evidence
For example:
- Stereochemical Specificity: The racemic notation (R,R) in the target compound contrasts with the defined stereochemistry of MM0081.28/29, which may lead to divergent biological activities.
- Lack of Pharmacokinetic Data : While solubility and stability can be inferred from functional groups, in vivo efficacy or toxicity data for the target compound remain unverified.
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride, with the CAS number 1286273-51-5, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
- Molecular Formula : C10H21ClN2O
- Molecular Weight : 220.74 g/mol
- CAS Number : 1286273-51-5
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic applications.
- Receptor Interaction : The compound is believed to interact with specific receptors in the body, potentially modulating neurotransmitter systems.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant properties, similar to other compounds that quench free radicals and reduce oxidative stress .
- Anti-inflammatory Effects : There is evidence indicating that the compound may have anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Experimental Data
- Study on Antioxidant Activity :
- Neuroprotective Effects :
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
Q & A
(Basic) What are the established synthetic routes for N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride, and how can regioselectivity be ensured?**
Methodological Answer:
The synthesis typically involves coupling isobutyryl chloride with a stereoisomerically defined 4-aminocyclohexanol precursor. Regioselectivity is achieved by protecting the amine group during acylation to prevent side reactions. Purification via recrystallization or column chromatography (using polar solvents like methanol/water mixtures) ensures product homogeneity. Stereochemical integrity is maintained by using chiral catalysts or resolving agents during intermediate steps .
(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm molecular structure and detect impurities. For stereochemical analysis, NOESY or ROESY experiments identify spatial proximities of protons.
- Mass Spectrometry (MS): High-resolution MS validates molecular formula and detects isotopic patterns.
- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, critical for confirming the R,R configuration .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .
(Advanced) How can researchers resolve discrepancies between computational stereochemical predictions and experimental data (e.g., conflicting NOESY and DFT results)?
Methodological Answer:
- Cross-Validation: Combine experimental (X-ray crystallography) and computational (DFT with solvent models) methods to assess conformational preferences.
- Dynamic NMR: Use variable-temperature NMR to study rotational barriers in amide bonds or cyclohexane ring flips.
- Redundant Synthesis: Prepare enantiomerically pure intermediates to isolate and test individual stereoisomers .
(Advanced) What strategies optimize reaction conditions for scale-up synthesis while maintaining stereochemical fidelity?
Methodological Answer:
- DoE (Design of Experiments): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify robust conditions.
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Green Chemistry Principles: Replace hazardous solvents (e.g., dichloromethane) with bio-based alternatives (cyclopentyl methyl ether) to improve sustainability without compromising yield .
(Basic) How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to accelerated conditions (e.g., 40°C/75% RH, acidic/basic buffers) and monitor degradation via HPLC-UV.
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at standard storage conditions.
- Solid-State Stability: Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions affecting stability .
(Advanced) What methodologies address contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal Assays: Validate results using multiple techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Proteomic Profiling: Identify off-target interactions that may explain divergent results.
- Meta-Analysis: Systematically review literature to contextualize findings within broader mechanistic frameworks .
(Basic) What are the best practices for ensuring reproducibility in synthetic protocols?
Methodological Answer:
- Detailed Documentation: Record exact stoichiometry, reaction times, and purification gradients.
- Reference Standards: Use certified materials (e.g., USP-grade reagents) and internal controls.
- Collaborative Validation: Share protocols with independent labs to confirm reproducibility .
(Advanced) How can researchers integrate this compound into mechanistic studies of chiral recognition in drug-receptor interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
